9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine
Description
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative characterized by a cyclopropyl group at the 9-position and a 4-methoxyphenyl substituent at the 6-amine position. Purines are biologically significant heterocyclic compounds, serving as core structures in nucleic acids and ATP, and their synthetic analogs are widely explored for therapeutic applications, including kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
9-cyclopropyl-N-(4-methoxyphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-21-12-6-2-10(3-7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJDKWFTXCOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from simple precursors such as formamide and cyanamide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyaniline and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and amines are used under basic or acidic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated purine derivatives, cyclopropyl ring-opened products.
Substitution Products: Functionalized purine derivatives with various substituents.
Scientific Research Applications
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in DNA replication, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 9-Position
The 9-position substituent significantly impacts molecular properties:
- Cyclopropyl vs. For example, 2-chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine (MW: 331.80 g/mol) exhibits higher molecular weight and lipophilicity compared to the cyclopropyl analog, which may influence membrane permeability .
- Cyclopropyl vs. Phenyl : 9-Phenyl-9H-purin-6-amine (MW: 227.25 g/mol) lacks the steric constraints of cyclopropyl, favoring planar interactions in biological targets. The cyclopropyl group’s rigidity could enhance selectivity in enzyme binding .
Substituent Effects at the 6-Position
The 6-amine substituent modulates electronic and steric profiles:
- N-(4-Methoxyphenyl) vs. N-(4-Methoxybenzyl) : The benzyl group in 2-chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine introduces a methylene spacer, increasing hydrophobicity (logP) compared to the direct phenyl linkage in the target compound. This may alter solubility and target engagement .
- Methoxy Substitution : The 4-methoxyphenyl group enhances fluorescence emission intensity in purine derivatives due to electron donation, suggesting improved π-π stacking in biological systems .
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula C15H16N5O.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
